molecular formula C23H26N2O5 B4917011 N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B4917011
M. Wt: 410.5 g/mol
InChI Key: YHWZXOLAIBQHIE-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with propoxyphenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-propoxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride to yield the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone with acetic anhydride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-ethoxyphenyl)methyl]acetamide

Uniqueness

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific combination of propoxyphenyl and methoxyphenyl groups, which impart distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-13-30-20-11-7-18(8-12-20)25-22(27)14-21(23(25)28)24(16(2)26)15-17-5-9-19(29-3)10-6-17/h5-12,21H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWZXOLAIBQHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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